1-(2,3-dimethoxybenzyl)piperidine

Description

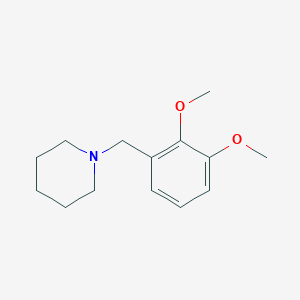

1-(2,3-Dimethoxybenzyl)piperidine is a piperidine derivative featuring a benzyl substituent with methoxy groups at the 2- and 3-positions of the aromatic ring. The methoxy groups contribute to both hydrophobicity and electronic effects, which can modulate binding affinity and metabolic stability.

Properties

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-8-6-7-12(14(13)17-2)11-15-9-4-3-5-10-15/h6-8H,3-5,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDIJBUASDFYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxybenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxybenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form piperidines with different substituents.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted piperidines and benzyl derivatives.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various physiological effects. Specific pathways involved may include modulation of neurotransmitter systems and inhibition of certain enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Piperidine Derivatives

Key Observations

- Substituent Position: The 2,3-dimethoxy configuration in this compound contrasts with the 3,4-dimethoxybenzyl (DMB) group in NK3 antagonists .

- Hydrophobic vs. Polar Groups : Compounds with larger hydrophobic groups (e.g., 3-phenylbutyl) exhibit better adaptation to S1R hydrophobic cavities , while polar groups like 4-hydroxy-3-methoxybenzyl enhance hydrogen bonding in α-glucosidase inhibition .

- Electronic Effects : Chlorine (electron-withdrawing) in 1-(2-chlorobenzyl)piperidine may improve stability but reduce metabolic flexibility compared to methoxy (electron-donating) groups .

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

- The 2,3-dimethoxybenzyl group likely improves metabolic stability compared to derivatives with hydroxy groups (e.g., 1-(4-hydroxy-3-MeO-Bz)-DNJ), which may undergo faster Phase II conjugation .

Structure-Activity Relationships (SAR)

- Sigma-1 Receptor (S1R) : Hydrophobic substituents (e.g., phenylbutyl) optimize cavity filling near helices α4/α5, while methoxy groups may provide moderate hydrophobicity with directional flexibility .

- Enzyme Inhibition : The 4-hydroxy-3-methoxybenzyl group in α-glucosidase inhibitors highlights the importance of hydrogen bonding, which 2,3-dimethoxybenzyl lacks, suggesting lower enzyme affinity but improved stability .

- Receptor Antagonism : 3,4-DMB in NK3 antagonists demonstrates positional sensitivity; 2,3-dimethoxy substitution may shift binding modes or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.